molecular formula C14H17NO3 B1617374 Ethyl 1-benzyl-5-oxopyrrolidine-2-carboxylate CAS No. 942603-46-5

Ethyl 1-benzyl-5-oxopyrrolidine-2-carboxylate

Cat. No.: B1617374
CAS No.: 942603-46-5
M. Wt: 247.29 g/mol
InChI Key: XZKAKRTUAZYHIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 1-benzyl-5-oxopyrrolidine-2-carboxylate is a chemical compound with the molecular formula C14H17NO3. It is a derivative of pyrrolidine, a five-membered lactam ring, and is often used in various chemical and pharmaceutical research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-benzyl-5-oxopyrrolidine-2-carboxylate typically involves the reaction of ethyl 5-oxopyrrolidine-2-carboxylate with benzyl bromide in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial reactors and continuous flow systems to ensure efficiency and consistency .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-benzyl-5-oxopyrrolidine-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 1-benzyl-5-oxopyrrolidine-2-carboxylate is used in several scientific research fields:

Mechanism of Action

The mechanism of action of Ethyl 1-benzyl-5-oxopyrrolidine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. It can act as an inhibitor or modulator, affecting the activity of these targets and thereby influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Benzyl 5-oxopyrrolidine-2-carboxylate
  • Ethyl 5-oxopyrrolidine-2-carboxylate
  • Pyrrolidine-2,5-dione derivatives

Uniqueness

Ethyl 1-benzyl-5-oxopyrrolidine-2-carboxylate is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its benzyl group provides additional steric and electronic effects, making it a valuable compound for various synthetic and research applications .

Properties

IUPAC Name

ethyl 1-benzyl-5-oxopyrrolidine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO3/c1-2-18-14(17)12-8-9-13(16)15(12)10-11-6-4-3-5-7-11/h3-7,12H,2,8-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZKAKRTUAZYHIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCC(=O)N1CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70340263
Record name ethyl 1-benzyl-5-oxopyrrolidine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70340263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

942603-46-5
Record name ethyl 1-benzyl-5-oxopyrrolidine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70340263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 1-benzyl-5-oxopyrrolidine-2-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 1-benzyl-5-oxopyrrolidine-2-carboxylate
Reactant of Route 3
Reactant of Route 3
Ethyl 1-benzyl-5-oxopyrrolidine-2-carboxylate
Reactant of Route 4
Reactant of Route 4
Ethyl 1-benzyl-5-oxopyrrolidine-2-carboxylate
Reactant of Route 5
Reactant of Route 5
Ethyl 1-benzyl-5-oxopyrrolidine-2-carboxylate
Reactant of Route 6
Reactant of Route 6
Ethyl 1-benzyl-5-oxopyrrolidine-2-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.